molecular formula C16H14N4O3S B2453245 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide CAS No. 923139-54-2

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide

Cat. No. B2453245
CAS RN: 923139-54-2
M. Wt: 342.37
InChI Key: IUYNOWXFKQOECF-UHFFFAOYSA-N
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Description

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide, also known as OTM-15, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. OTM-15 is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for further research.

Mechanism of Action

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide works by binding to a specific protein target, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting the activity of this protein, this compound prevents the growth and survival of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis, or programmed cell death. In addition, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell metabolism, leading to a decrease in cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide is its high affinity for its protein target, which makes it a useful tool for studying protein-protein interactions. In addition, its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental contexts.

Future Directions

There are several potential future directions for research on N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in experimental settings. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, there is also potential for the use of this compound in other areas of research, such as drug discovery and molecular biology.

Synthesis Methods

The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide involves several steps, starting with the reaction of 2-thiophenemethanol with 1,2-dibromoethane to form the corresponding dibromo compound. This intermediate is then reacted with phthalic anhydride to form the diester, which is subsequently hydrolyzed to form the corresponding acid. The acid is then coupled with N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethylenediamine to form this compound.

Scientific Research Applications

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential therapeutic agent for the treatment of various types of cancer. In addition, this compound has also been studied for its potential applications in the field of molecular biology, where it has been used as a tool to study protein-protein interactions.

properties

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14-12-6-2-1-5-11(12)13(19-20-14)9-18-16(23)15(22)17-8-10-4-3-7-24-10/h1-7H,8-9H2,(H,17,22)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYNOWXFKQOECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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